molecular formula C23H29N5O5 B14443695 Tyrosyl-alanyl-phenylalanyl-glycinamide CAS No. 78700-75-1

Tyrosyl-alanyl-phenylalanyl-glycinamide

Cat. No.: B14443695
CAS No.: 78700-75-1
M. Wt: 455.5 g/mol
InChI Key: JWZLANUHRXGDET-CCKFTAQKSA-N
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Description

Tyrosyl-alanyl-phenylalanyl-glycinamide is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

78700-75-1

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H29N5O5/c1-14(27-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)28-19(23(33)26-13-20(25)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,29H,11-13,24H2,1H3,(H2,25,30)(H,26,33)(H,27,32)(H,28,31)/t14-,18+,19+/m1/s1

InChI Key

JWZLANUHRXGDET-CCKFTAQKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Historical Context of Opioid Peptide Research and Discovery of Tyrosyl Alanyl Phenylalanyl Glycinamide Analogues

The journey to understanding compounds like Tyrosyl-alanyl-phenylalanyl-glycinamide is rooted in the extensive history of opioid research. The mid-1970s marked a pivotal period with an intense scientific effort to identify endogenous substances that activate the same receptors as opiates. nih.govmssm.eduelyssabmargolis.com This led to the groundbreaking discovery of the first endogenous opioid peptides. nih.govmssm.eduelyssabmargolis.com Since this period, over 20 peptides with opioid receptor activity have been identified, all originating from three precursor proteins: proenkephalin, prodynorphin, and proopiomelanocortin. nih.govmssm.eduelyssabmargolis.com

These discoveries laid the foundation for the subsequent identification of other naturally occurring opioid peptides, including dermorphin (B549996), which was isolated from the skin of South American frogs of the genus Phyllomedusa in the early 1980s. nih.govresearchgate.netwikipedia.org Dermorphin, a heptapeptide (B1575542) with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, exhibited potent and long-lasting opiate-like effects. nih.govresearchgate.net Notably, the N-terminal sequence of dermorphin, Tyr-D-Ala-Phe-Gly, is a close analogue of this compound.

Further research into the constituents of Phyllomedusa skin led to the discovery of deltorphins, another family of endogenous heptapeptides. nih.gov These peptides, such as [D-Ala2]deltorphins I and II, also possess a similar N-terminal sequence: Tyr-D-Ala-Phe. nih.gov The key difference often lies in the stereochemistry of the alanine (B10760859) residue, with the D-amino acid configuration being a remarkable feature of these natural peptides. nih.govwikipedia.orgnih.gov The discovery of these potent, naturally occurring opioid peptide analogues provided a rich context for the study of synthetic tetrapeptides like this compound.

Tyrosyl Alanyl Phenylalanyl Glycinamide As a Fundamental Peptide Scaffold in Biological Systems

The sequence Tyr-X-Phe, where X is an amino acid residue, is a recurring motif in many opioid peptides and is considered a critical element for their biological activity. nih.gov The N-terminal tyrosine residue is particularly crucial for the interaction of these peptides with opioid receptors. This concept is often described by the "message-address" model, where the "message" responsible for biological activity is carried by the N-terminal tri- or tetrapeptide sequence. mdpi.com

In this context, the Tyrosyl-alanyl-phenylalanyl-glycine core of Tyrosyl-alanyl-phenylalanyl-glycinamide represents a fundamental scaffold. The aromatic side chains of tyrosine and phenylalanine are key pharmacophoric groups that are essential for receptor recognition. mdpi.com Variations in the amino acid at the second position and the C-terminal extension of this core sequence are thought to contribute to the selectivity of the peptide for different opioid receptor subtypes (μ, δ, and κ). nih.gov For instance, while dermorphin (B549996) is highly selective for μ-opioid receptors, deltorphins show high affinity and selectivity for δ-opioid receptors, and these differences are attributed to their C-terminal regions. nih.gov The study of synthetic peptides based on the Tyrosyl-alanyl-phenylalanyl-glycine scaffold allows researchers to probe the structure-activity relationships of opioid peptides and to develop novel compounds with specific receptor affinities.

Overview of Research Paradigms Investigating Tyrosyl Alanyl Phenylalanyl Glycinamide

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. wikipedia.orgekb.eg Unlike SPPS, the intermediates at each step must be purified, often through crystallization or chromatography, before proceeding to the next coupling reaction. youtube.com While this can be more laborious and time-consuming for long peptides, LPPS remains a valuable technique for the large-scale industrial production of shorter peptides. wikipedia.org

A powerful strategy within LPPS is fragment condensation. Instead of adding amino acids one by one, this approach involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide. luxembourg-bio.com For a tetrapeptide like this compound, a [2+2] fragment condensation is a logical approach.

This could involve the separate synthesis of two dipeptide fragments:

N-terminal fragment : An N-terminally protected dipeptide acid, such as Boc-Tyr(Bzl)-Ala-OH.

C-terminal fragment : A C-terminally amidated dipeptide with a free N-terminus, such as H-Phe-Gly-NH2.

These two fragments would then be coupled together in solution using a coupling reagent with a low racemization potential, such as EDC/HOBt. luxembourg-bio.com Following the successful coupling of the fragments, the remaining protecting groups (Boc on Tyrosine's N-terminus and Bzl on its side chain) would be removed, typically through catalytic hydrogenation or strong acid treatment, to yield the final product, this compound. This method can be more efficient and can minimize the cumulative risk of side reactions associated with numerous single amino acid coupling cycles. nih.gov

Classical Coupling Reagents and Conditions for this compound

The chemical synthesis of this compound, whether in solution or on a solid phase, relies on the activation of the carboxylic acid group of one amino acid to facilitate the formation of an amide bond with the amino group of the next. This activation is achieved using a variety of coupling reagents. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, particularly racemization.

Solid-Phase Peptide Synthesis (SPPS) is a common methodology for synthesizing peptides like this compound. core.ac.uk The process begins with the attachment of the C-terminal amino acid, in this case, Glycinamide, to a solid support (resin). core.ac.ukpeptide.com The subsequent amino acids (Phenylalanine, Alanine (B10760859), and Tyrosine) are then added in a stepwise manner. peptide.com Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group (commonly the Fluorenylmethyloxycarbonyl, Fmoc group) and the coupling of the next Nα-protected amino acid. youtube.comrsc.org

Deprotection is typically carried out using a solution of a base, such as 20% piperidine (B6355638) in a solvent like N-methylpyrrolidone (NMP). youtube.com Following deprotection, the next protected amino acid is introduced along with a coupling reagent to facilitate peptide bond formation.

Several classes of coupling reagents are available, each with its own mechanism and efficacy. Common choices include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), have been historically used. youtube.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Phosphonium salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are known for their high coupling efficiency. bachem.com

Aminium/uronium salts , like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used for their rapid and efficient coupling, especially in SPPS. youtube.combachem.com

The general solid-phase synthesis cycle for this compound using Fmoc chemistry would proceed as follows:

Resin Preparation: A suitable resin, such as a Rink Amide resin, is used to obtain the C-terminal amide. youtube.com The resin is swelled in an appropriate solvent like NMP. youtube.com

First Amino Acid Coupling: Fmoc-Gly-OH is coupled to the resin.

Deprotection: The Fmoc group is removed from the glycine (B1666218) residue using a piperidine/NMP solution. youtube.com

Second Amino Acid Coupling: Fmoc-Phe-OH is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected glycine residue. youtube.com

Repetitive Cycles: The deprotection and coupling steps are repeated for Fmoc-Ala-OH and subsequently for Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group on the Tyrosine side chain prevents unwanted side reactions.

Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA). youtube.com

The selection of coupling reagents and reaction conditions can be summarized in the following table:

Coupling Reagent ClassExample ReagentsCommon AdditivesTypical SolventsKey Characteristics
CarbodiimidesDCC, DICHOBt, HOSuDMF, NMP, DCMCost-effective, but can lead to insoluble urea (B33335) byproducts (DCC). bachem.comyoutube.com
Phosphonium SaltsPyBOP, PyAOP-DMF, NMPHigh coupling efficiency, particularly for sterically hindered amino acids. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMU-DMF, NMPVery rapid and efficient couplings, widely used in automated SPPS. bachem.com Byproducts are generally soluble. bachem.com

Chemoenzymatic Synthesis of this compound

Chemoenzymatic peptide synthesis presents a greener and more selective alternative to purely chemical methods. nih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild conditions, often in aqueous environments. nih.gov A key advantage of enzymatic synthesis is its stereoselectivity, which eliminates the risk of racemization that can occur during chemical activation. nih.gov

The synthesis of this compound can be envisioned through a chemoenzymatic strategy, either by a stepwise elongation or a fragment condensation approach. In a stepwise synthesis, an amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile) in the presence of a suitable protease.

The general principle of a protease-catalyzed peptide bond formation involves the following steps:

Acyl-Enzyme Intermediate Formation: The C-terminal protected amino acid ester reacts with the enzyme to form a covalent acyl-enzyme intermediate.

Nucleophilic Attack: The amino group of the incoming amino acid or peptide attacks the acyl-enzyme intermediate.

Peptide Bond Formation and Enzyme Regeneration: A new peptide bond is formed, and the enzyme is released in its active form.

For the synthesis of this compound, a potential enzymatic strategy could involve the use of proteases like papain or thermolysin. The reaction conditions, such as pH, temperature, and solvent system, are crucial for shifting the thermodynamic equilibrium from hydrolysis towards synthesis. nih.gov Alkaline conditions are generally favorable for the aminolysis reaction. nih.gov

A hypothetical chemoenzymatic synthesis could proceed as follows:

Dipeptide Formation: Tyr-OEt + Ala-NH2 --(Protease)--> Tyr-Ala-NH2

Tripeptide Formation: Phe-OEt + Gly-NH2 --(Protease)--> Phe-Gly-NH2

Fragment Condensation: Tyr-Ala-NH2 + Phe-Gly-NH2 --(Protease)--> Tyr-Ala-Phe-Gly-NH2

Alternatively, a stepwise elongation on a soluble support or in an aqueous-organic biphasic system could be employed.

The table below outlines some enzymes used in peptide synthesis and their general characteristics:

EnzymeSourceOptimal pH for SynthesisKey Features
PapainCarica papaya6-8Broad substrate specificity. nih.gov
ThermolysinBacillus thermoproteolyticus7-9Specific for hydrophobic amino acids at the P1' position.
α-ChymotrypsinBovine pancreas7-9Specific for aromatic amino acids (Tyr, Phe, Trp) at the P1 position.
TrypsinBovine pancreas8-10Specific for basic amino acids (Lys, Arg) at the P1 position.

This chemoenzymatic approach offers a pathway to synthesize this compound with high stereochemical purity and under environmentally benign conditions. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to peptide synthesis aims to reduce the environmental impact of the process by minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org The synthesis of this compound can be made more sustainable by adopting several green strategies.

A major focus of green peptide chemistry is the replacement of hazardous solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), commonly used in SPPS, have significant toxicity concerns. rsc.org Research has identified greener alternatives that can be employed in the synthesis of this tetrapeptide. rsc.org Propylene carbonate, for instance, has been shown to be an effective substitute for both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.org Other green solvents that have been explored include ethyl acetate (B1210297) and 2-methyltetrahydrofuran. unibo.it

Another key principle is the use of more efficient and less toxic reagents. Propane phosphonic acid anhydride (B1165640) (T3P®) has emerged as a green coupling reagent that can be used in more environmentally friendly solvents like ethyl acetate, offering high yields and low racemization. unibo.it The byproducts of T3P® are water-soluble, facilitating easier workup and purification.

The principles of atom economy and waste reduction are also central to green synthesis. Chemoenzymatic synthesis, as discussed previously, inherently aligns with these principles by eliminating the need for protecting groups and reducing the number of synthetic steps. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry PrincipleConventional ApproachGreen AlternativeBenefits
Safer Solvents DMF, DCM, NMP rsc.orgPropylene Carbonate, Ethyl Acetate, 2-MeTHF, Water rsc.orgunibo.itReduced toxicity and environmental impact. rsc.org
Safer Reagents Carbodiimides, HATU in DMFT3P® in Ethyl Acetate, Enzymatic Catalysis nih.govunibo.itLower toxicity of reagents and byproducts, milder reaction conditions. nih.govunibo.it
Atom Economy Use of protecting groups, multi-step synthesisChemoenzymatic synthesis, convergent synthesis nih.govFewer reaction steps, less waste generated. nih.gov
Waste Reduction Multiple washing steps in SPPS with hazardous solventsContinuous flow synthesis, use of recyclable solvents unibo.itMinimized solvent consumption and waste. unibo.it

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Spectroscopic Analysis of this compound Conformation

Spectroscopic methods are powerful tools for probing the conformational properties of peptides in solution, providing information on secondary structure, folding, and dynamics.

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides. The CD spectra of peptides are dominated by the absorption of peptide bonds in the far-UV region (190-250 nm). The shape and magnitude of the CD signal provide information about the presence of ordered structures like α-helices, β-sheets, and β-turns, or the prevalence of a disordered random coil.

For peptides related to this compound, such as analogues of dermorphin, CD studies have revealed a strong dependence of conformation on the solvent environment. nih.gov In aqueous solutions, these peptides tend to adopt a flexible, extended conformation, indicative of a random coil structure. nih.gov However, in more hydrophobic environments, such as in the presence of methanol (B129727) or trifluoroethanol, the CD spectra are consistent with the formation of folded structures, likely stabilized by intramolecular hydrogen bonds forming β-turns. nih.govnih.gov The presence of a D-alanine residue in dermorphin is thought to be a key factor in promoting these folded conformations, which are believed to be important for its biological activity. nih.gov

Table 1: Representative CD Spectral Features for Different Secondary Structures

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
β-TurnVariable, often a weak negative band ~225-230 and a positive band ~205-210Variable, often a negative band ~200
Random Coil~212~195

This table provides generalized data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the spatial proximity of atoms and the torsion angles of the peptide backbone.

Conformational studies of small opioid peptides like enkephalins and endomorphins using 2D NMR techniques have been extensive. cofc.edunih.govnih.gov These studies often reveal a dynamic equilibrium of multiple conformations in solution. For instance, NMR studies of methionine-enkephalin in membrane-mimetic environments have shown the presence of both μ- and δ-selective conformers. nih.gov Similarly, endomorphin-1 has been shown to exist in both cis and trans configurations around the proline peptide bond. scilit.com For tetrapeptides with a high degree of flexibility, such as this compound, it is expected that they exist as an ensemble of interconverting conformers rather than a single rigid structure. cofc.edu The conformational preferences can be influenced by the solvent, pH, and temperature.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone, particularly the amide I and amide III bands.

The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure. Different secondary structures give rise to characteristic amide I frequencies. For instance, β-sheets typically show a strong band in the 1625-1640 cm⁻¹ region, while α-helices absorb around 1650-1660 cm⁻¹. β-turns are often associated with bands at higher frequencies, in the 1660-1695 cm⁻¹ range. researchgate.net

Raman spectroscopy can also provide detailed information on the conformation of both the peptide backbone and the amino acid side chains. nih.gov For peptides containing aromatic residues like tyrosine and phenylalanine, Raman spectra will exhibit characteristic bands corresponding to the vibrations of the aromatic rings. koreascience.krresearchgate.net Studies on L-phenylalanine and L-tyrosine have provided detailed assignments of their vibrational modes. nih.govnih.gov

Table 2: Typical Amide I Frequencies in FTIR Spectroscopy for Various Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1660
β-Sheet1625 - 1640
β-Turn1660 - 1695
Random Coil1640 - 1650

This table provides generalized data for illustrative purposes.

X-ray Crystallography and Cryo-Electron Microscopy of this compound and its Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution three-dimensional structure of molecules in the solid state or in a vitrified solution, respectively. However, obtaining high-quality crystals of small, flexible peptides like this compound can be challenging.

Biophysical Techniques for Conformational Stability and Dynamics

A variety of biophysical techniques can be employed to study the conformational stability and dynamics of peptides. These methods can provide information on the forces that stabilize the folded state and the timescale of conformational fluctuations.

Techniques such as differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of peptide folding and binding. While these techniques are more commonly applied to larger proteins, they can be adapted for studying the stability of structured peptides.

Fluorescence spectroscopy can also be a valuable tool, particularly given the presence of the fluorescent tyrosine residue in this compound. Changes in the fluorescence emission of tyrosine can provide information about its local environment and can be used to monitor conformational changes upon binding to a receptor or in response to changes in the solvent environment.

Molecular dynamics (MD) simulations represent a powerful computational biophysical technique to explore the conformational landscape of peptides. By simulating the movements of atoms over time, MD can provide a detailed picture of the accessible conformations and the transitions between them, complementing experimental data.

Molecular Interactions and Receptor Binding Mechanisms of Tyrosyl Alanyl Phenylalanyl Glycinamide

Cellular and Subcellular Signaling Pathways Mediated by Tyrosyl Alanyl Phenylalanyl Glycinamide

Intracellular Signaling Pathways (e.g., MAPK, PKC, Src, Raf-1) Activated by Tyrosyl-alanyl-phenylalanyl-glycinamide

Beyond the canonical G-protein signaling, this compound activates several other intracellular kinase cascades that contribute to its cellular effects.

MAPK Pathway : The compound activates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK). This activation proceeds through the Gβγ subunit, which can lead to the activation of Ras, followed by the sequential activation of Raf, MEK1/2, and ultimately ERK. In astrocytes, this compound induces a transient activation of ERK that dissipates within 30 minutes. This activation is dependent on scaffolding proteins such as IQGAP1 and CRKL, which are required for the activation of Rac1 and nuclear ERK. wikipedia.org

PKC Pathway : The role of Protein Kinase C (PKC) in this compound signaling can be context-dependent. Some studies indicate that its signaling is independent of PKC activity. For instance, desensitization of the MOR by the compound in locus coeruleus neurons is mediated by GRK2 and is independent of PKC. However, other research suggests it can activate a PLC-PKC pathway. In SK-N-SH neuroblastoma cells, this compound was shown to activate Phospholipase C (PLC), likely through Gq GTP-binding proteins, which then mobilizes PKC. This PKC activation, in turn, positively modulates calcium channels.

Src Pathway : While Src kinase is implicated in opioid tolerance, its direct and primary activation by this compound is less established compared to other pathways.

Raf-1 Pathway : Raf-1 is a key component of the MAPK/ERK cascade. Its activation is downstream of Ras and upstream of MEK. The activation of the MAPK pathway by this compound necessarily involves the activation of Raf-1.

Functional Selectivity (Biased Agonism) of this compound

Functional selectivity, or biased agonism, describes the ability of different agonists at the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. In the context of opioid research, this often refers to a bias towards G-protein signaling (thought to mediate analgesia) versus β-arrestin recruitment (linked to certain adverse effects). youtube.comresearchgate.net

This compound is frequently used as a "balanced" or "non-biased" reference agonist in pharmacological studies. This means it is considered to activate both G-protein and β-arrestin pathways to a comparable degree. However, the concept of bias is relative and can depend on the specific pathways and cellular systems being compared. For example, while considered balanced in terms of G-protein versus β-arrestin signaling, this compound does show a preference for certain G-protein subtypes, displaying different potencies for the activation of GαoA versus Gαi1, which is a form of functional selectivity. nih.gov

Table 2: Comparison of Signaling Properties of Different μ-Opioid Receptor Agonists

Agonist Receptor Internalization G-Protein Coupling β-Arrestin Recruitment Typical Classification References
This compound (DAMGO) Robust Strong Robust Balanced Agonist wikipedia.orguwec.edu
Morphine Minimal Strong Weak G-protein Biased (relative to DAMGO) uwec.edunih.gov
TRV130 (Oliceridine) Intermediate Strong Partial/Weak G-protein Biased youtube.comresearchgate.net

Enzymatic Biotransformation and Metabolic Stability of Tyrosyl Alanyl Phenylalanyl Glycinamide

Proteolytic Degradation Pathways of Tyrosyl-alanyl-phenylalanyl-glycinamide

Peptides administered to the body are exposed to a variety of peptidases that can cleave the peptide bonds, leading to inactivation and clearance. The degradation of this compound is anticipated to follow pathways similar to other small peptides, particularly those with a terminal tyrosine residue.

The structure of this compound, with an N-terminal tyrosine and a penultimate alanine (B10760859), makes it a potential substrate for several classes of peptidases.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. The N-terminal tyrosine of this compound is a likely target for aminopeptidases, which would release tyrosine and the remaining tripeptide amide, Alanyl-phenylalanyl-glycinamide. This is a common degradation pathway for many endogenous and exogenous peptides. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. nih.govresearchgate.net Given the Tyr-Ala sequence at the N-terminus, this compound is a potential substrate for DPP-4. nih.gov Cleavage by DPP-4 would release the dipeptide Tyrosyl-alanine and the C-terminal dipeptide amide, Phenylalanyl-glycinamide. The action of DPP-4 is a significant route of inactivation for various bioactive peptides. nih.gov

The following table summarizes the potential enzymatic cleavage sites of this compound by these peptidases.

EnzymePotential Cleavage SiteResulting Fragments
Aminopeptidase (B13392206)Between Tyrosine and AlanineTyrosine and Alanyl-phenylalanyl-glycinamide
Dipeptidyl Peptidase-4 (DPP-4)Between Alanine and PhenylalanineTyrosyl-alanine and Phenylalanyl-glycinamide

Based on the known action of peptidases, the major metabolites of this compound can be predicted. The primary degradation products are likely to be smaller peptide fragments and individual amino acids.

Studies on the degradation of similar peptides, such as dermorphin (B549996) analogues, have shown that the N-terminal tetrapeptide can be a significant degradation product. nih.gov For this compound, the primary metabolites would likely include:

Tyrosine: Released by the action of aminopeptidases.

Tyrosyl-alanine: Released by the action of DPP-4.

Alanyl-phenylalanyl-glycinamide: The remaining tripeptide after aminopeptidase cleavage.

Phenylalanyl-glycinamide: The remaining dipeptide after DPP-4 cleavage.

Further degradation of these initial fragments by other peptidases would lead to the individual amino acids: Alanine, Phenylalanine, and Glycinamide.

Strategies for Enhancing Metabolic Stability of this compound

To overcome the rapid degradation of peptides in a biological system, several strategies have been developed to enhance their metabolic stability. These approaches aim to modify the peptide structure to make it less recognizable by proteolytic enzymes while retaining its biological activity.

One of the most effective strategies to increase peptide stability is the substitution of L-amino acids with their D-isomers. nih.gov Proteases are stereospecific and generally recognize and cleave peptide bonds between L-amino acids. nih.gov The introduction of a D-amino acid at a cleavage site can significantly hinder enzymatic degradation. nih.govmdpi.com

For this compound, replacing the L-alanine at the second position with D-alanine would be a logical modification to prevent cleavage by DPP-4. nih.govresearchgate.net This substitution has been shown to be effective in stabilizing other peptides against this enzyme. nih.govresearchgate.net The table below illustrates this concept.

Original Peptide (Susceptible to DPP-4)Modified Peptide (Resistant to DPP-4)
Tyr-L-Ala -Phe-Gly-NH2Tyr-D-Ala -Phe-Gly-NH2

Modifying the peptide backbone is another powerful approach to enhance metabolic stability. Aza-peptides are analogues in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.comresearchgate.net This alteration changes the electronic and conformational properties of the peptide bond, making it resistant to proteolytic cleavage. kirj.ee

The introduction of an aza-amino acid, such as aza-glycine or aza-phenylalanine, into the sequence of this compound could significantly increase its half-life. mdpi.comnih.gov For example, replacing the phenylalanine residue with an aza-phenylalanine could protect the preceding peptide bond from cleavage.

Cyclization is a widely used strategy to improve the metabolic stability of peptides. mdpi.com By linking the N- and C-termini or by creating a side-chain to side-chain or side-chain to backbone linkage, the peptide is locked into a more rigid conformation. nih.gov This conformational constraint can make it difficult for proteases to bind and cleave the peptide bonds. nih.gov

Cyclic peptides often exhibit enhanced stability against exopeptidases, which require a free N- or C-terminus for their activity. mdpi.com For this compound, cyclization could be achieved by introducing reactive groups at the termini or on the side chains of the amino acids to form a covalent bond.

Structure Activity Relationship Sar Studies and Rational Design of Tyrosyl Alanyl Phenylalanyl Glycinamide Analogues

Amino Acid Scan and Residue Importance Analysis for Tyrosyl-alanyl-phenylalanyl-glycinamide Activity

Systematic replacement of each amino acid residue in the this compound sequence has provided critical insights into the role of each component in interacting with opioid receptors.

The Tyrosine (Tyr) at position 1 is considered the primary pharmacophoric element, with its phenolic hydroxyl group and the protonated amino group being crucial for receptor recognition and activation. Analogues with substitutions at this position, such as by N-acetyltyrosine, O-methyltyrosine, phenylalanine, D-phenylalanine, or alanine (B10760859), have demonstrated significantly reduced pharmacological effects compared to the parent dermorphin (B549996), underscoring the critical nature of the unmodified tyrosine residue. nih.gov

The D-Alanine (D-Ala) at position 2 is a key determinant of both high μ-opioid receptor affinity and metabolic stability. The D-configuration of this residue is essential for activity. ku.edu Replacement of D-Ala with D-Arginine (D-Arg) has been shown to produce tetrapeptides that are more resistant to enzymatic degradation, leading to potent and long-lasting analgesic effects. nih.gov This modification highlights the importance of the stereochemistry at this position for both receptor interaction and pharmacokinetic properties.

The Phenylalanine (Phe) at position 3 contributes to the binding affinity through hydrophobic interactions with the receptor. Studies involving the substitution of Phe3 with both natural and unnatural amino acids have revealed that the receptor's binding pocket can accommodate various steric, electronic, and lipophilic properties at this position. For instance, replacement with bulky aromatic residues like 1-Naphthylalanine (1-Nal) and 2-Naphthylalanine (2-Nal) suggests differences in the shape of the μ and δ receptor subsites. nih.gov While an aromatic side chain was long believed to be essential, the substitution with Cyclohexylalanine (Cha) has been shown to be well-tolerated at the δ-receptor, indicating that aromaticity is not an absolute requirement. nih.gov However, modifications in the 'message' domain (Phe3) by introducing electrophilic functionalities have been reported to cause a more than 1000-fold decrease in μ-opioid receptor affinity. ku.edu

The Glycine (B1666218) (Gly) at position 4 appears to provide conformational flexibility to the peptide backbone, which is important for adopting the optimal conformation for receptor binding.

Table 1: Impact of Amino Acid Substitutions on Opioid Receptor Affinity

Analogue Position Substitution Effect on Receptor Affinity
1 (Tyr) N-acetyltyrosine, O-methyltyrosine, Phe, D-Phe, Ala Significant reduction in activity nih.gov
2 (D-Ala) D-Arg Increased metabolic stability and potent activity nih.gov
3 (Phe) 1-Nal, 2-Nal Tolerated, suggests differences in receptor subsite shapes nih.gov
3 (Phe) Cha Well-tolerated at δ-receptor, indicating aromaticity is not essential nih.gov
3 (Phe) Introduction of electrophilic groups >1000-fold decrease in μ-receptor affinity ku.edu

N-Terminal and C-Terminal Modifications of this compound

Modifications at the N-terminus and C-terminus of the tetrapeptide have been explored to enhance potency, selectivity, and metabolic stability.

N-Terminal Modifications: The free amino group of the N-terminal tyrosine is critical for opioid activity. Guanidination of the N-terminus in dermorphin-(1-4) analogues has been shown to produce compounds with potent opioid activity. For example, the guanidino derivative H2NC=(NH)-Tyr-D-MetO-Phe-Gly-NH2 displayed exceptionally strong analgesia, being 1550 times more potent than morphine. nih.gov

C-Terminal Modifications: The C-terminal glycinamide is also important for activity. Conversion of the C-terminal carboxyl group to an amide or an ester can significantly influence the peptide's interaction with opioid receptors. For instance, the methyl ester H-Tyr-D-MetO-Phe-Gly-OCH3 was identified as one of the most selective μ-receptor ligands. nih.gov In a series of enkephalin-like tetrapeptides, modification of the C-terminus with an N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide (DPP) moiety led to enhanced affinities at the kappa-opioid receptor. nih.gov

Table 2: Effect of Terminal Modifications on Opioid Activity

Modification Type Specific Modification Observed Effect
N-Terminal Guanidination Significant increase in analgesic potency nih.gov
C-Terminal Methyl Ester High μ-receptor selectivity nih.gov
C-Terminal DPP moiety Enhanced kappa-opioid receptor affinity nih.gov

Side-Chain Substitutions and Their Impact on Receptor Binding and Selectivity

Systematic substitutions of the amino acid side chains have been instrumental in mapping the ligand-receptor interactions.

As previously mentioned, the side chain of Phe at position 3 has been a primary target for modification. Studies on deltorphin I, a related peptide, where Phe3 was replaced with ring-substituted and heteroaromatic amino acids, have provided further insights. Substitution with 3-(2-thienyl)alanine was well-tolerated, indicating a favorable effect on δ-receptor binding. electronicsandbooks.com In contrast, substitution with a methyl group at the para position of the phenyl ring resulted in a drastic decline in δ-receptor binding affinity. electronicsandbooks.com

In a series of dermorphin/deltorphin-related tetrapeptides, substitution of Phe3 with Valine, Isoleucine, and Leucine led to severely diminished δ-receptor binding affinity, highlighting the importance of a bulky, appropriately shaped side chain at this position for δ-receptor interaction. nih.gov

Table 3: Influence of Phe3 Side-Chain Substitutions on Opioid Receptor Binding

Parent Peptide Context Phe3 Substitution Effect on Receptor Binding
Deltorphin I 3-(2-thienyl)alanine Favorable for δ-receptor binding electronicsandbooks.com
Deltorphin I p-methyl-Phenylalanine Drastic decline in δ-receptor affinity electronicsandbooks.com
Dermorphin/Deltorphin Tetrapeptide Val, Ile, Leu Severely diminished δ-receptor affinity nih.gov

Conformational Restriction Strategies in this compound Analogues

To enhance receptor selectivity and metabolic stability, various strategies have been employed to introduce conformational constraints into the flexible tetrapeptide backbone. Conformational restriction can help to pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to the receptor. nih.gov

One common approach is cyclization , which can be achieved through side-chain to side-chain or backbone to side-chain linkages. These strategies have led to the development of potent and highly selective agonists and antagonists for all three major opioid receptor types. nih.gov For example, the incorporation of conformationally constrained amino acids, such as 4-amino-2-benzazepin-3-one, into the tetrapeptide sequence has been used to probe the optimal spatial orientation of the aromatic moieties for interaction with μ- and δ-opioid receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent and selective ligands. kcl.ac.uk

While specific 3D-QSAR models for the this compound series are not extensively detailed in the provided context, the principles of QSAR have been widely applied to other series of opioid receptor ligands, such as fentanyl analogues. kcl.ac.uk These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features, to build a predictive model. Such approaches could be applied to a series of this compound analogues to identify the key structural features that govern their affinity and selectivity for opioid receptors, thereby facilitating the rational design of new therapeutic agents. kcl.ac.ukmdpi.com

Computational Chemistry and Molecular Modeling of Tyrosyl Alanyl Phenylalanyl Glycinamide and Its Derivatives

Molecular Docking Simulations of Tyrosyl-alanyl-phenylalanyl-glycinamide with Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which is recognized as an opioid peptide analog, docking simulations are primarily focused on its interaction with opioid receptors, namely the mu (µ), delta (δ), and kappa (κ) receptors.

Docking studies of opioid peptides and their analogs into models of opioid receptors have provided valuable insights into the structural basis of their binding and selectivity. For tetrapeptides similar to this compound, the N-terminal tyrosine residue is crucial for binding, with its protonated amino group forming a key salt bridge with a conserved aspartic acid residue (Asp3.32) in the transmembrane helix 3 (TM3) of the receptors. The aromatic ring of the tyrosine residue typically occupies a hydrophobic pocket, engaging in interactions with other aromatic or hydrophobic residues within the receptor.

Key interactions identified from docking studies of similar opioid tetrapeptides include:

Hydrogen Bonds: The peptide backbone and side chains form a network of hydrogen bonds with polar residues in the binding pocket.

Hydrophobic Interactions: The aromatic rings of tyrosine and phenylalanine engage in hydrophobic and aromatic stacking interactions.

Ionic Interactions: The N-terminal amine forms a crucial salt bridge with a conserved aspartate residue.

Table 1: Predicted Interactions of an Opioid Tetrapeptide Analog with the Mu-Opioid Receptor from a Representative Docking Study.
Peptide ResidueReceptor ResidueInteraction TypePredicted Distance (Å)
Tyr1 (NH3+)Asp147 (3.32)Ionic / Hydrogen Bond~2.8
Tyr1 (Aromatic Ring)His297 (6.52)π-π Stacking~4.5
Phe3 (Aromatic Ring)Trp318 (7.35)Hydrophobic~5.0
Phe3 (Aromatic Ring)Ile296 (6.51)Hydrophobic~4.8
Gly4 (Backbone CO)Tyr326 (7.43)Hydrogen Bond~3.1

This data is representative and compiled from studies on analogous opioid peptides.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations are employed to explore its conformational landscape and to analyze the stability of its interactions with opioid receptors. These simulations can reveal how the peptide adapts its shape upon binding and the key motions that govern its biological activity. nih.gov

MD simulations of opioid peptides have shown that they are highly flexible molecules in solution, adopting a range of conformations. nih.gov Upon binding to a receptor, they typically adopt a more rigid, "bioactive" conformation. The stability of the ligand-receptor complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the peptide and receptor atoms over the course of the simulation.

Table 2: Representative Conformational Analysis of a Tetrapeptide Analog from MD Simulations.
Conformational StateDominant Dihedral Angles (φ, ψ)Population (%)Key Intramolecular H-bonds
ExtendedTyr1 (-140, 150), Ala2 (-70, 140)45None
β-turn (Type I)Ala2 (-60, -30), Phe3 (-90, 0)30Tyr1(CO)...Gly4(NH)
FoldedRandom Coil25Side chain-backbone

This data is illustrative of the types of results obtained from MD simulations of similar tetrapeptides. nih.govacs.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic structure, properties, and reactivity of molecules with high accuracy. For a peptide like this compound, QM methods can be applied to understand the nature of the peptide bonds, the charge distribution across the molecule, and the energetics of different conformations.

Due to the computational cost of high-level QM calculations, they are often performed on smaller fragments of the peptide. osu.edunyu.eduarxiv.org For instance, QM calculations can be used to accurately model the geometry and vibrational frequencies of the individual amino acid residues or dipeptide fragments. The results from these calculations can then be used to parameterize force fields for classical MD simulations, leading to more accurate simulations of the full peptide.

QM methods are also valuable for studying reaction mechanisms, although this is less relevant for receptor-ligand interactions which are typically non-covalent. However, QM can be used to calculate properties such as electrostatic potential surfaces, which are important for understanding how the peptide is recognized by its receptor.

De Novo Design and Virtual Screening for Novel this compound-like Ligands

De novo design involves the computational creation of novel molecules with desired properties. Starting from the structure of this compound, new ligands can be designed by modifying its chemical structure to improve properties such as binding affinity, selectivity, or metabolic stability. This can involve substituting amino acids, modifying the backbone, or introducing non-natural amino acids. biorxiv.orgsciety.orgpnas.orgresearchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.commdpi.comnih.gov A library of compounds, which can be commercially available or virtually generated, is docked into the binding site of a target receptor. The molecules are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for experimental testing.

For this compound, a virtual library of analogs could be generated by systematically varying the amino acid residues at each position. This library could then be screened against homology models or crystal structures of the opioid receptors to identify novel ligands with potentially improved pharmacological profiles. chemrxiv.orgpepdd.com

Homology Modeling of Relevant Protein Targets for this compound

Homology modeling, also known as comparative modeling, is a technique used to construct a three-dimensional model of a protein from its amino acid sequence. This is done by using the experimentally determined structure of a related homologous protein as a template. Since the experimental structures of all opioid receptor subtypes in all possible activation states are not always available, homology modeling is a crucial tool for studying the interactions of ligands like this compound. nih.gov

The G protein-coupled receptor (GPCR) superfamily, to which opioid receptors belong, has a conserved seven-transmembrane helical architecture. nih.gov The crystal structure of bovine rhodopsin was historically one of the first templates used for modeling other GPCRs, including the opioid receptors. nih.gov More recently, the availability of crystal structures for several GPCRs, including the mu-, kappa-, and delta-opioid receptors themselves, has significantly improved the accuracy of homology models. researchgate.netnih.govrcsb.orgnih.govnews-medical.net

A typical workflow for homology modeling of an opioid receptor involves:

Template Selection: Identifying the most suitable experimental structure(s) to use as a template based on sequence identity and structural resolution.

Sequence Alignment: Aligning the target receptor sequence with the template sequence.

Model Building: Building the 3D model of the target protein based on the alignment and the template structure.

Loop Modeling: Modeling the non-conserved loop regions of the receptor.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. nih.gov

Once a reliable homology model is generated, it can be used for molecular docking and MD simulations with this compound to investigate its binding mode and interactions in detail. psu.edu

Peptidomimetic Design and Development Based on Tyrosyl Alanyl Phenylalanyl Glycinamide Scaffold

Non-Peptidic Scaffolds Mimicking Tyrosyl-alanyl-phenylalanyl-glycinamide Pharmacophore

A key approach in peptidomimetic design is the replacement of the peptide backbone with a non-peptidic scaffold that maintains the spatial arrangement of the crucial pharmacophoric elements. This strategy aims to create molecules that are more resistant to enzymatic degradation and possess improved pharmacokinetic properties.

One notable example involves the use of a 4-amino-2-benzazepin-3-one (Aba) scaffold to create conformationally restricted dipeptidic moieties. nih.gov These scaffolds are designed to mimic the essential features of the N-terminal tetrapeptide of dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), for which this compound represents the minimal active subunit. nih.gov By introducing these Aba scaffolds, researchers have been able to induce significant shifts in affinity and selectivity towards mu (µ) and delta (δ) opioid receptors. nih.gov

Another strategy involves the development of bivalent ligands, such as biphalin, which consists of two tetrapeptides linked together. mdpi.com This design can lead to synergistic effects from the activation of multiple opioid receptors. mdpi.com Furthermore, non-peptide pyrazinone-containing analogs have been developed that exhibit potent analgesic effects. mdpi.com Molecular modeling of these compounds suggests they maintain the necessary pharmacophoric contacts for receptor binding. mdpi.com

Scaffold TypeRationaleExampleKey Finding
BenzazepinoneTo create conformationally restricted mimics of the peptide backbone.4-amino-2-benzazepin-3-one (Aba)Induced significant shifts in affinity and selectivity for µ- and δ-opioid receptors. nih.gov
Bivalent LigandsTo achieve synergistic effects by targeting multiple receptors.BiphalinProduces substantial antinociceptive effects with fewer side effects. mdpi.com
PyrazinoneTo develop potent, non-peptidic analgesics.Dmt-substituted pyrazinone analogDemonstrated strong analgesic effects after systemic administration. mdpi.com

Modified Backbone Peptidomimetics (e.g., Aza-peptides, Retro-inverso peptides)

Modifying the peptide backbone is a widely used technique to enhance the stability and bioavailability of peptide-based drug candidates. nih.gov This can involve localized changes to the backbone or more extensive alterations. nih.gov

Aza-peptides are created by replacing the α-carbon of one or more amino acid residues with a nitrogen atom. kirj.eekirj.ee This modification results in a structure that is more resistant to enzymatic hydrolysis by peptidases. kirj.ee The synthesis of aza-peptides can be challenging due to the lower nucleophilicity of the nitrogen atom compared to the α-carbon, which can slow down the peptide bond formation. kirj.ee However, the development of optimized synthetic protocols has made the creation of aza-peptide libraries more feasible. kirj.ee Aza-peptides have shown promise as agonists and antagonists for various receptors. kirj.ee

Retro-inverso peptides are another class of modified peptides where the direction of the peptide backbone is reversed, and the chirality of the amino acids is inverted from L to D. researchgate.netnih.govnih.gov This unique modification allows the side chains to maintain a similar spatial orientation to the parent L-peptide, while the altered backbone provides significant resistance to proteolytic degradation. researchgate.netnih.gov The synthesis of retro-inverso peptides often involves the Curtius rearrangement of N-acylated amino acid hydrazides. ibm.com While retro-inverso peptides can mimic the structure and function of the parent peptide, their ability to adopt the correct three-dimensional structure needs to be evaluated on a case-by-case basis. nih.govnih.gov

ModificationDescriptionKey Advantage
Aza-peptides Replacement of an α-carbon with a nitrogen atom. kirj.eekirj.eeIncreased resistance to enzymatic hydrolysis. kirj.ee
Retro-inverso peptides Reversal of the peptide backbone and inversion of amino acid chirality (L to D). researchgate.netnih.govnih.govHigh resistance to proteolysis while potentially maintaining side-chain orientation. researchgate.netnih.gov

Cyclized and Constrained Peptidomimetics of this compound

Cyclization is a powerful strategy for creating conformationally constrained peptidomimetics. nih.govmdpi.com By limiting the flexibility of the peptide, cyclization can enhance receptor selectivity and specificity, improve metabolic stability, and increase bioavailability. mdpi.com Various methods can be employed to cyclize peptides, including head-to-tail amide bond formation, disulfide bridges, and the use of chemical linkers. nih.govnih.gov

For opioid peptides derived from the this compound scaffold, cyclization has been shown to be a valuable tool. For instance, cyclic analogs of the mu-receptor selective peptide H-Tyr-D-Orn-Phe-Asp-NH2 have been synthesized and evaluated. nih.gov These studies have revealed that both the ring size and the flexibility of the cyclic structure can significantly impact receptor affinity and selectivity. nih.gov For example, a cyclic lactam analog with a 12-membered ring demonstrated increased mu-receptor selectivity, whereas a more flexible analog with an 11-membered ring was less selective. nih.gov

The design of constrained peptidomimetics also involves incorporating structural elements that limit the conformational freedom of the molecule. mdpi.com This can be achieved by introducing rigid linkers or by using unnatural amino acids that restrict the rotation of the peptide backbone. nih.gov These strategies can help to lock the peptidomimetic into a bioactive conformation, leading to enhanced potency and selectivity. nih.gov

Cyclization/Constraint StrategyRationaleExampleKey Finding
Head-to-tail cyclizationTo reduce flexibility and enhance stability.Cyclic dermorphin analogsRing size and flexibility influence receptor affinity and selectivity. nih.gov
Disulfide bridgingTo create a cyclic structure through cysteine residues.H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2Replacement of D-Cys with α-hydroxymethylcysteine significantly reduced activity. nih.gov
Incorporation of rigid linkersTo lock the peptide into a specific conformation.Dibenzofuran moiety in SFTI-1 grafted peptideResulted in a major conformation in solution with a twisted beta-strand structure. nih.gov

Prodrug and Delivery System Strategies for this compound-based Analogues

Despite structural modifications, delivering peptide-based drugs to their target, particularly the central nervous system (CNS), remains a significant challenge due to the blood-brain barrier (BBB). nih.govnih.govresearchgate.net Prodrug and specialized delivery systems are therefore crucial for the therapeutic application of this compound-based analogues. nih.govnih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov For peptide-based drugs, a common prodrug strategy involves attaching a carrier molecule, such as an amino acid or a dipeptide, to the parent drug. nih.govmdpi.com This can enhance the drug's solubility, stability, and ability to be transported across biological membranes. nih.gov For example, amino acid prodrugs can utilize endogenous nutrient transporters to facilitate their uptake. nih.gov

Various drug delivery systems are also being explored to improve the delivery of opioid peptides to the CNS. nih.govnih.gov These include intranasal delivery, which can bypass the BBB to some extent, and the use of nanocarriers. mdpi.comnih.gov Additionally, strategies to enhance the lipophilicity of the peptide can improve its ability to cross the BBB via passive diffusion. nih.gov The ongoing development of these "hybrid" approaches, combining peptide modifications with advanced delivery strategies, holds promise for the future of peptide-based therapeutics. nih.gov

StrategyApproachRationale
Prodrugs Covalent attachment of a promoiety (e.g., amino acid). nih.govmdpi.comTo improve solubility, stability, and transport across biological membranes. nih.gov
Intranasal Delivery Administration through the nasal cavity. mdpi.comnih.govTo bypass the blood-brain barrier for direct CNS delivery. nih.gov
Lipidization Attachment of a lipid moiety.To increase lipophilicity and enhance passive diffusion across the BBB. nih.gov
Nanocarriers Encapsulation of the peptide in nanoparticles.To protect the peptide from degradation and facilitate transport across the BBB.

Advanced Analytical and Spectroscopic Techniques for Tyrosyl Alanyl Phenylalanyl Glycinamide Research

High-Resolution Mass Spectrometry (HRMS) for Peptide Characterization and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and characterization of peptides like Tyrosyl-alanyl-phenylalanyl-glycinamide. nih.gov Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the peptide's elemental composition. Typically coupled with liquid chromatography (LC-HRMS), this technique can resolve the target peptide from closely related impurities prior to mass analysis. nih.gov

For characterization, HRMS provides a high-resolution full scan mass spectrum, yielding the monoisotopic mass of the protonated molecule ([M+H]⁺) with sub-part-per-million (ppm) mass accuracy. This precise measurement is critical for confirming the peptide's identity. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the peptide ion is fragmented to produce a characteristic pattern of product ions. The fragmentation of the peptide backbone typically yields b- and y-type ions, which allows for the confirmation of the amino acid sequence.

In the context of metabolite identification, LC-HRMS is a powerful platform for untargeted metabolomics studies. researchgate.netresearchgate.net After administration of this compound in a biological system, samples can be analyzed to detect potential biotransformations. semanticscholar.org Metabolites, such as those resulting from hydroxylation, deamidation, or enzymatic cleavage, will exhibit specific mass shifts from the parent compound. HRMS can detect these mass changes with high precision, and subsequent MS/MS analysis of the metabolite ions helps to pinpoint the exact site of modification. researchgate.net This approach is crucial for understanding the peptide's metabolic fate and stability. acs.org

Table 1: Representative HRMS Data for this compound Characterization
Analysis TypeParameterExpected ValueDescription
Full Scan MS[M+H]⁺ Theoretical Mass485.2454 DaTheoretical monoisotopic mass of the protonated parent peptide.
Full Scan MSMass Accuracy< 5 ppmThe deviation of the measured mass from the theoretical mass, confirming elemental composition.
Tandem MS (MS/MS)b-ionsb1, b2, b3Fragments containing the N-terminus, confirming the Tyr, Tyr-Ala, and Tyr-Ala-Phe sequences.
Tandem MS (MS/MS)y-ionsy1, y2, y3Fragments containing the C-terminus, confirming the Gly-NH2, Phe-Gly-NH2, and Ala-Phe-Gly-NH2 sequences.
Metabolite ScreenMass Shift+15.9949 DaIndicates a potential hydroxylation, a common metabolic modification.

Chromatography-Based Purification and Analytical Methods

Chromatographic techniques are fundamental for both the purification of synthetic this compound and its analytical assessment. nih.gov The choice of method depends on the scale and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis and purification of peptides. nih.gov The separation is based on the hydrophobic character of the peptide. For this compound, which contains hydrophobic residues (Tyr, Phe), C8 or C18 silica-based columns are typically used. A gradient elution with a mobile phase consisting of water and an organic solvent (usually acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed. UPLC, which uses smaller particle size columns (sub-2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. waters.comwaters.com This allows for better separation of the target peptide from closely related synthetic impurities, such as deletion sequences or isomers.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a given pH. waters.com It can be used as an orthogonal purification step to RP-HPLC. downstreamcolumn.combio-works.com this compound possesses a free N-terminal amino group and the phenolic hydroxyl group of tyrosine. Depending on the buffer pH, the peptide can carry a net positive charge, making it suitable for cation-exchange chromatography (CIEX). phenomenex.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. phenomenex.com IEX is particularly effective at removing impurities that have a different charge state but similar hydrophobicity to the target peptide. bio-works.comphenomenex.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive method often used for monitoring the progress of a chemical reaction or for rapid purity checks. A silica plate is used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. The separation is based on the differential partitioning of the peptide and impurities between the two phases. While not providing the high resolution of HPLC, TLC can be a useful qualitative tool in the research of this compound.

Table 2: Comparison of Chromatography Methods for this compound
MethodPrincipleTypical Stationary PhaseTypical Mobile PhasePrimary Application
RP-HPLC/UPLCHydrophobicityC18 or C8 silicaAcetonitrile/Water with TFAHigh-resolution analysis and purification
Ion-Exchange (IEX)Net ChargeSulfopropyl (CIEX) or Quaternary Ammonium (AIEX) resinAqueous buffer with salt gradientOrthogonal purification, removal of charged impurities
Thin-Layer (TLC)Polarity/AdsorptionSilica gelSolvent mixtures (e.g., Chloroform/Methanol (B129727)/Acetic Acid)Reaction monitoring, rapid purity check

Capillary Electrophoresis (CE) for Purity and Homogeneity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC for assessing the purity and homogeneity of synthetic peptides. nih.govspringernature.com The separation in CE is based on the differential migration of charged molecules in an electric field, which is dependent on the charge-to-size ratio of the analyte. nih.gov

For this compound, Capillary Zone Electrophoresis (CZE) is the most common mode used. The peptide is dissolved in a background electrolyte (BGE), and a high voltage is applied across a narrow-bore fused-silica capillary. The peptide will migrate towards the cathode at a velocity determined by its electrophoretic mobility and the electroosmotic flow. Impurities, such as diastereomers or deamidated products that may be difficult to resolve by RP-HPLC, can often be separated effectively by CE due to differences in their charge or hydrodynamic radius. nih.govyoutube.com The high efficiency of CE generates very sharp peaks, allowing for accurate quantification of purity levels. nih.gov

Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters
ParameterTypical ConditionPurpose
CapillaryUncoated fused-silica, 50 µm i.d., 30-50 cm lengthProvides the separation channel.
Background Electrolyte (BGE)25-100 mM phosphate or borate buffer, pH 2.5-9.0Conducts current and maintains a stable pH.
Applied Voltage15-30 kVDrives the electrophoretic separation.
DetectionUV absorbance at 200-220 nmMonitors the peptide as it passes the detector window.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real time. springernature.com It is employed to determine the binding kinetics of this compound to its biological target, such as a receptor or antibody. nih.gov

In a typical SPR experiment, the target protein (ligand) is immobilized on the surface of a sensor chip. core.ac.uk A solution containing this compound (analyte) is then flowed over the surface. Binding of the peptide to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass accumulating on the surface. mdpi.com

The resulting data, plotted as response units versus time, is called a sensorgram. The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow. By fitting these curves to kinetic models, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. springernature.com The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ.

Table 4: Representative SPR Kinetic Data for Peptide-Receptor Interaction
Kinetic ParameterSymbolTypical Value RangeDescription
Association Rate Constantkₐ10³ - 10⁶ M⁻¹s⁻¹The rate at which the peptide binds to the receptor.
Dissociation Rate Constantkₔ10⁻² - 10⁻⁵ s⁻¹The rate at which the peptide-receptor complex dissociates.
Equilibrium Dissociation ConstantKₗnM - µMThe concentration of peptide required to occupy 50% of the receptors at equilibrium (Kₗ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Studies

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with biomolecular binding events. stevensonlab.com It provides a complete thermodynamic profile of the interaction between this compound and its binding partner in a single experiment. nih.gov

In an ITC experiment, a solution of the peptide is titrated into a sample cell containing a solution of the target macromolecule (e.g., a receptor) at a constant temperature. wur.nl The binding reaction results in either the release (exothermic) or absorption (endothermic) of heat, which is measured by the calorimeter. wur.nl

The raw data consists of a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two binding partners. Fitting this isotherm to a suitable binding model allows for the direct determination of the binding affinity (Kₐ, or its reciprocal, Kₗ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). harvard.edu From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing deep insight into the driving forces of the molecular recognition process. stevensonlab.comharvard.edu

Table 5: Thermodynamic Parameters from an ITC Study of a Peptide-Receptor Interaction
Thermodynamic ParameterSymbolTypical Value RangeInformation Provided
Binding Stoichiometryn0.8 - 1.2The molar ratio of peptide to receptor in the complex (e.g., 1:1).
Dissociation ConstantKₗnM - µMA direct measure of binding affinity.
Enthalpy ChangeΔH± 5-100 kJ/molThe heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds).
Entropy ChangeΔSVariableThe change in disorder upon binding, often related to hydrophobic interactions and conformational changes.

Future Directions and Emerging Research Avenues for Tyrosyl Alanyl Phenylalanyl Glycinamide

Integration of Artificial Intelligence and Machine Learning in Tyrosyl-alanyl-phenylalanyl-glycinamide Design

AI can also aid in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound derivatives, further streamlining the drug development process. albany.edu The integration of AI and ML offers a powerful strategy for the rational design of next-generation opioid peptides with enhanced therapeutic efficacy and reduced side effects.

AI/ML Application AreaPotential Impact on this compound Research
Generative Models Design of novel analogues with enhanced binding affinity and selectivity.
QSAR Modeling Prediction of biological activity based on peptide structure.
ADMET Prediction Early-stage assessment of drug-like properties.
Virtual Screening High-throughput in silico screening of potential derivatives.

Exploration of Novel Receptor Targets and Biological Activities for this compound

While the primary target of this compound is the µ-opioid receptor, there is a growing interest in exploring its potential interactions with other receptor systems. nih.gov Dermorphin (B549996) and its analogues have been reported to exhibit varying degrees of affinity for δ- and κ-opioid receptors, suggesting the possibility of developing mixed-profile ligands with unique pharmacological effects. mdpi.com

Furthermore, the concept of opioid receptor heteromerization, where different opioid receptor subtypes form complexes, presents another avenue for investigation. The interaction of this compound with these receptor complexes could lead to distinct signaling outcomes compared to its interaction with monomeric receptors.

Beyond the opioid receptor family, the exploration of entirely novel receptor targets for this compound is a key area for future research. Unbiased screening approaches could reveal unexpected interactions with other G-protein coupled receptors (GPCRs) or even non-GPCR targets, potentially uncovering novel therapeutic applications for this class of peptides.

Receptor TargetPotential Biological Activity
δ-Opioid Receptor Modulation of mood and potential antidepressant effects.
κ-Opioid Receptor Influence on pain perception and potential for addiction therapies. biophysics.org
Opioid Receptor Heteromers Unique signaling profiles and pharmacological effects.
Novel GPCRs Unforeseen therapeutic applications.

Development of Optogenetic or Chemogenetic Tools for this compound Receptor Modulation

Optogenetic and chemogenetic tools offer unprecedented spatiotemporal control over receptor signaling and are emerging as powerful techniques to dissect the precise neuronal circuits and physiological effects mediated by this compound. albany.edunih.gov

Optogenetics involves the use of light-sensitive proteins to control the activity of genetically modified receptors. neurosciencenews.com Researchers have successfully developed light-activatable µ-opioid receptors (opto-MOR), which could be employed to study the specific downstream effects of receptor activation in a spatially and temporally precise manner, mimicking the action of agonists like this compound. albany.edufrontiersin.org

Chemogenetics, on the other hand, utilizes engineered receptors that are activated by specific, otherwise inert, small molecules. nih.gov The development of a designer receptor exclusively activated by a this compound analogue could allow for the precise control of cellular signaling pathways in vivo, providing deeper insights into the compound's mechanism of action. albany.edu

TechnologyPrincipleApplication in this compound Research
Optogenetics Light-activated receptors. neurosciencenews.comPrecise spatiotemporal control of µ-opioid receptor signaling to mimic agonist effects. frontiersin.org
Chemogenetics Engineered receptors activated by specific small molecules. nih.govTargeted modulation of cellular pathways responsive to the compound.

Advancements in High-Throughput Screening for this compound Analogues

High-throughput screening (HTS) technologies are essential for the rapid evaluation of large libraries of this compound analogues. creative-peptides.com The use of automated systems allows for the screening of thousands of compounds in a short period, accelerating the discovery of lead candidates with improved properties. nih.gov

The development of novel cell-based and biochemical assays in microplate formats (96, 384, or 1536 wells) is crucial for efficient HTS campaigns. bmglabtech.com These assays can be designed to measure various parameters, including receptor binding affinity, functional activity (e.g., G-protein activation or adenylyl cyclase inhibition), and downstream signaling events. researchgate.net

One-bead-one-compound (OBOC) libraries offer a powerful platform for the synthesis and screening of vast numbers of peptide analogues. mdpi.com Combining OBOC technology with advanced screening methods, such as fluorescence-based readouts and mass spectrometry, can significantly enhance the efficiency of identifying potent and selective ligands. mdpi.com

HTS MethodDescriptionRelevance to this compound
Cell-Based Assays Measurement of cellular responses to compound treatment.Evaluation of functional activity and downstream signaling.
Biochemical Assays In vitro measurement of molecular interactions.Determination of receptor binding affinities.
OBOC Libraries Synthesis of large, diverse peptide libraries on beads. mdpi.comRapid discovery of novel analogues with desired properties.

Application of Single-Molecule Techniques to this compound Receptor Interactions

Single-molecule imaging techniques are providing unprecedented insights into the dynamic interactions between ligands and their receptors on the cell surface. nih.gov These methods allow for the direct visualization and quantification of individual binding events, receptor dimerization, and receptor trafficking in real-time. researchgate.net

By fluorescently labeling this compound or its analogues, researchers can use techniques like total internal reflection fluorescence (TIRF) microscopy to observe the binding of single molecules to µ-opioid receptors on living cells. nih.gov This can reveal important information about the kinetics of binding and the influence of the ligand on receptor behavior.

Single-Molecule TechniqueInformation GainedPotential Insights for this compound
TIRF Microscopy Real-time visualization of events at the cell membrane. nih.govKinetics of receptor binding and ligand-induced receptor trafficking.
Single-Molecule Tracking Monitoring the movement of individual receptors. columbia.eduEffects of the compound on receptor diffusion and localization.
FRET/BRET Measurement of molecular proximity.Investigation of ligand-induced receptor dimerization.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Tyrosyl-alanyl-phenylalanyl-glycinamide with high purity?

  • Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal amidation.
  • Coupling conditions : Activate amino acids with HBTU/HOBt in DMF, with double couplings for sterically hindered residues (e.g., phenylalanine).
  • Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2 hours at room temperature.
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in H2O/acetonitrile) .
    • Validation : Confirm purity (>95%) via LC-MS (ESI-TOF) and NMR (1H/13C) for structural integrity .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Experimental Design :

  • Incubation : Expose the peptide to simulated physiological buffers (pH 7.4, 37°C) for 24–72 hours.
  • Analysis : Monitor degradation via HPLC-UV at 214 nm. Quantify half-life using first-order kinetics.
  • Protease Susceptibility : Test stability in serum by spiking into human plasma and analyzing residual peptide via LC-MS .
    • Key Considerations : Include controls (e.g., protease inhibitors) to distinguish chemical vs. enzymatic degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in receptor-binding affinity (e.g., µ-opioid vs. neurokinin receptors).

  • Root Cause Analysis :
  • Purity Variability : Compare LC-MS profiles of peptide batches; impurities >5% alter bioactivity .
  • Assay Conditions : Validate receptor-binding assays using standardized protocols (e.g., radioligand displacement with <i>K</i>d controls) .
  • Resolution : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics, calcium flux assays for functional activity) .

Q. How can computational modeling guide the design of this compound analogs with enhanced metabolic stability?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate peptide folding in aqueous environments to identify solvent-exposed cleavage sites.
  • Docking Studies : Predict interactions with proteases (e.g., DPP-IV) using AutoDock Vina.
  • Modification Strategy : Replace labile residues (e.g., glycine amide) with non-natural amino acids (e.g., β-alanine) to reduce enzymatic recognition .
    • Validation : Synthesize top candidates and compare half-lives in serum stability assays .

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